molecular formula C16H9FN4S4 B2388478 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 862976-28-1

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No. B2388478
CAS RN: 862976-28-1
M. Wt: 404.51
InChI Key: TXFQQDGPTNPNAV-UHFFFAOYSA-N
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Description

“N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine” is a complex organic compound. It belongs to the class of benzothiazole derivatives . Benzothiazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple heterocyclic rings. The benzothiazole ring system is a key structural feature of this compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure. It is a white solid with a melting point of 85–87°C .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity : Research has shown that derivatives of benzothiazole, including those with fluoro substituents, exhibit significant antibacterial and antifungal activities. Compounds synthesized from 2-amino benzothiazole derivatives displayed promising antimicrobial properties against various strains (Javali, Jayachandran, Shah, Patel, & Sreenivasa, 2010) Synthesis, Characterization and Anthelmintic Activity.

  • Anticancer Activity : Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, demonstrating potent in vitro antitumor properties. These compounds were found to be particularly effective against breast cancer cell lines, highlighting their potential as chemotherapeutic agents (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001) Antitumor benzothiazoles: Synthesis and in vitro biological properties.

Chemical Synthesis and Characterization

  • Synthetic Routes and Characterization : Novel synthesis routes for fluoro-substituted benzothiazoles have been developed, including the preparation of amino bis(benzothiazole) derivatives with antimicrobial and anticancer activities. These synthetic approaches have enabled the creation of compounds with potential therapeutic applications (Kumbhare, Dadmal, Pamanji, Kosurkar, Velatooru, Appalanaidu, Rao, & Rao, 2014) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives.

  • Spectroscopic and Crystallographic Studies : Detailed spectroscopic and crystallographic studies have been conducted on related fluoro-benzothiazole compounds, providing insights into their structural and electronic properties. These studies facilitate the understanding of the compounds' interactions and potential mechanisms of action (Al-Harthy, Shongwe, Husband, Stoll, Merz, & Abdel-Jalil, 2019) Spectroscopic characterization, crystallographic elucidation and DFT investigation.

Mechanistic Insights and Potential Applications

  • Cell Cycle Regulation and Apoptosis : Certain derivatives have shown to regulate the cell cycle and induce apoptosis in cancer cell lines, highlighting the potential for these compounds to act as small-molecule activators of crucial pathways in cancer treatment (Kumbhare, Dadmal, Devi, Kumar, Kosurkar, Chowdhury, Appalanaidu, Rao, Ramaiah, & Bhadra, 2014) Isoxazole derivatives: regulation of cell cycle and apoptosis.

Future Directions

The future directions for research on “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine” and similar compounds could involve further exploration of their biological activities, optimization of their synthesis, and investigation of their mechanism of action .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN4S4/c1-22-16-20-10-5-4-9-12(13(10)25-16)24-15(19-9)21-14-18-8-3-2-7(17)6-11(8)23-14/h2-6H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFQQDGPTNPNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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